molecular formula C16H17ClN4O2S B2621019 5-((2-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-36-2

5-((2-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2621019
CAS RN: 869343-36-2
M. Wt: 364.85
InChI Key: ADMCWHAABMWCHC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is determined by techniques such as 1H NMR, 13C NMR, and X-ray analysis . These techniques provide detailed information about the atomic configuration of the compound.

Mechanism of Action

    Target of action

    Thiazoles and triazoles are known to interact with a variety of enzymes and receptors in the biological system . .

    Mode of action

    The mode of action of thiazoles and triazoles generally involves binding to enzymes and receptors, leading to changes in cellular processes

    Biochemical pathways

    Thiazoles and triazoles can affect a variety of biochemical pathways due to their ability to interact with multiple targets

    Pharmacokinetics

    The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of thiazoles and triazoles can vary widely depending on the specific compound

    Result of action

    The molecular and cellular effects of thiazoles and triazoles can include changes in enzyme activity, receptor signaling, and cellular processes

    Action environment

    Environmental factors can influence the action, efficacy, and stability of thiazoles and triazoles

properties

IUPAC Name

5-[(2-chlorophenyl)-morpholin-4-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2S/c1-10-18-16-21(19-10)15(22)14(24-16)13(20-6-8-23-9-7-20)11-4-2-3-5-12(11)17/h2-5,13,22H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMCWHAABMWCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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